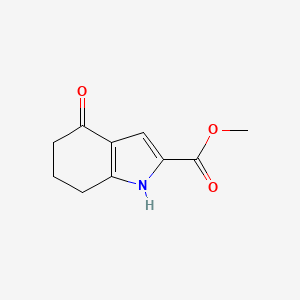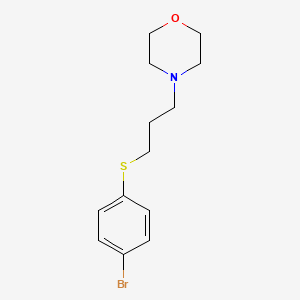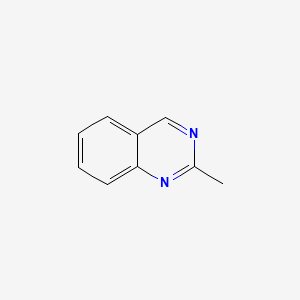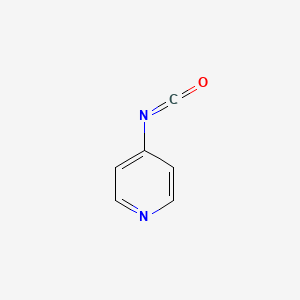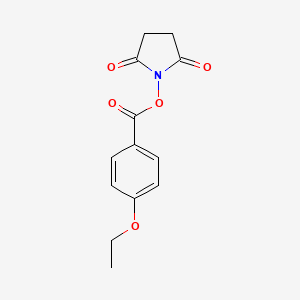
1-(3-Hydroxy-2-methylphenyl)ethanone
Descripción general
Descripción
“1-(3-Hydroxy-2-methylphenyl)ethanone” is a chemical compound with the CAS Number: 69976-81-4 . It has a molecular weight of 150.18 and its IUPAC name is this compound . The InChI code for this compound is 1S/C9H10O2/c1-6-8(7(2)10)4-3-5-9(6)11/h3-5,11H,1-2H3 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C9H10O2 . This indicates that the compound consists of 9 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 150.18 . It is recommended to be stored in a refrigerated environment .Aplicaciones Científicas De Investigación
Chiral Synthesis and Drug Intermediates
1-(3-Hydroxy-2-methylphenyl)ethanone serves as a valuable chiral building block for drug synthesis. Researchers have explored its use in creating enantiomerically pure compounds, especially when combined with other chiral reagents or catalysts. The resulting products can have applications in pharmaceuticals, agrochemicals, and fine chemicals .
Green Asymmetric Reductions
In recent years, there has been growing interest in green chemistry approaches. Researchers have employed this compound in green asymmetric reductions. For instance, the yeast Saccharomyces cerevisiae has been used as a biocatalyst, and natural deep eutectic solvents (NADES) have served as alternative solvents for these reactions. These green methods offer sustainable and environmentally friendly routes to chiral compounds .
Natural Product Isolation and Characterization
This compound has been identified in natural sources, such as endophytic fungi. Researchers isolate and characterize this compound from fermentation products. Understanding its role in natural systems can lead to insights into ecological interactions and potential bioactivities .
Flavor and Fragrance Industry
Due to its aromatic nature, this compound may find applications in the flavor and fragrance industry. It could contribute to the creation of pleasant scents or flavors in perfumes, cosmetics, and food products. However, further research is needed to explore its specific aroma characteristics and potential applications .
Organic Synthesis and Functional Group Transformations
Researchers have used this compound as a substrate in various organic transformations. These reactions include functional group modifications, such as acylation, alkylation, and reduction. By leveraging its reactivity, chemists can synthesize diverse compounds for various purposes .
Materials Science and Polymer Chemistry
While less explored, this compound’s structure suggests potential applications in materials science. Its aromatic ring and carbonyl group could participate in polymerization reactions or serve as building blocks for novel materials. Investigating its compatibility with other monomers and polymers may reveal interesting properties .
Propiedades
IUPAC Name |
1-(3-hydroxy-2-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-6-8(7(2)10)4-3-5-9(6)11/h3-5,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMOESHBYCGMDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1O)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



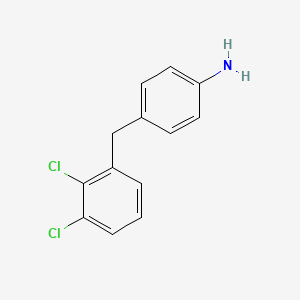

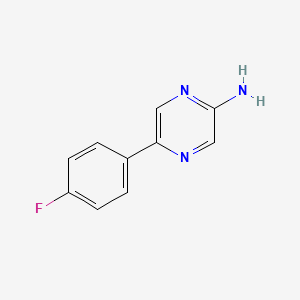

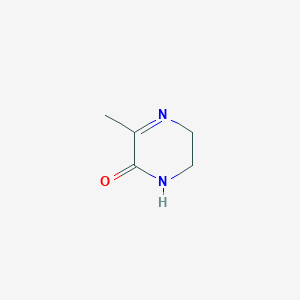
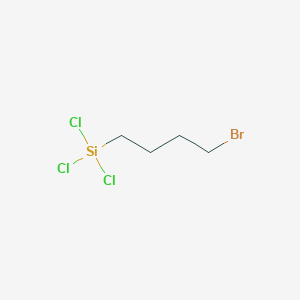
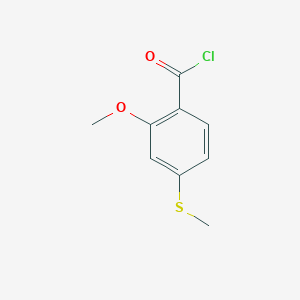
![Cyclohexanecarboxylic acid, 4-[[[(2Z)-3-carboxy-1-oxo-2-propen-1-yl]amino]methyl]-, trans-](/img/structure/B3150938.png)
